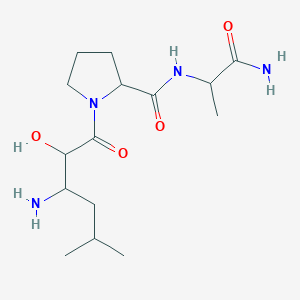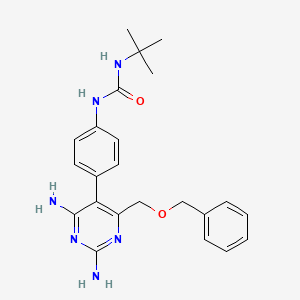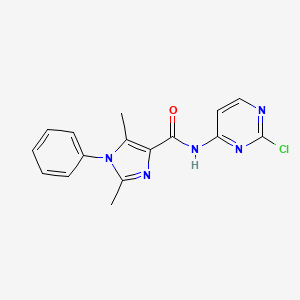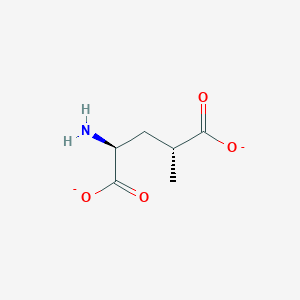
7alpha-NH2-ginkgolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-NH2-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-NH2-ginkgolide B involves the modification of ginkgolide B through the introduction of an amino group at the 7alpha position. This can be achieved through various synthetic routes, including nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or methanol, and reagents like sodium azide or ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7alpha-NH2-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce different amino-substituted compounds .
Aplicaciones Científicas De Investigación
7alpha-NH2-ginkgolide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of ginkgolide derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 7alpha-NH2-ginkgolide B involves its interaction with various molecular targets and pathways. It is known to inhibit platelet-activating factor (PAF) receptors, thereby reducing inflammation and platelet aggregation. Additionally, it modulates neurotransmitter activity, providing neuroprotective effects. The compound also influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
7alpha-NHMe-ginkgolide B: Another derivative with a methyl group at the 7alpha position.
Ginkgolide A, C, J, K: Other ginkgolides with similar core structures but different functional groups
Uniqueness
7alpha-NH2-ginkgolide B is unique due to its specific amino substitution at the 7alpha position, which imparts distinct pharmacological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H25NO10 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
(1S,6R,9S,13S,17R)-9-amino-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H25NO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,21H2,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
Clave InChI |
OONDPNQTNMFTRA-AQPRMESZSA-N |
SMILES isomérico |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N)C(C)(C)C)O |
SMILES canónico |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)




![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)


![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)